molecular formula C12H13NO5 B12676175 (R)-((Allyloxy)carbonylamino)(4-hydroxyphenyl)acetic acid CAS No. 84792-41-6

(R)-((Allyloxy)carbonylamino)(4-hydroxyphenyl)acetic acid

Cat. No.: B12676175
CAS No.: 84792-41-6
M. Wt: 251.23 g/mol
InChI Key: QOXGDQIXNKKWHC-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:

Phenol+Nonene4-Nonylphenol\text{Phenol} + \text{Nonene} \rightarrow \text{4-Nonylphenol} Phenol+Nonene→4-Nonylphenol

Industrial Production Methods

Industrial production of 4-Nonylphenol is carried out in large-scale reactors where phenol and nonenes are mixed with an acid catalyst. The mixture is heated to high temperatures, typically around 150-200°C, and maintained under pressure to ensure complete alkylation. The resulting product is then purified through distillation and other separation techniques to obtain high-purity 4-Nonylphenol .

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.

    Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.

    Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating them. This can lead to various biological effects, including disruption of endocrine function and interference with hormone signaling pathways. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling .

Comparison with Similar Compounds

Similar Compounds

    Octylphenol: Another alkylphenol with similar properties and applications.

    Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol used as surfactants.

    Bisphenol A: A compound with similar endocrine-disrupting properties.

Uniqueness

4-Nonylphenol is unique due to its branched structure, which imparts specific physical and chemical properties. Its widespread use in industrial applications and its significant impact on the environment and human health make it a compound of particular interest in scientific research .

Properties

CAS No.

84792-41-6

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)acetic acid

InChI

InChI=1S/C12H13NO5/c1-2-7-18-12(17)13-10(11(15)16)8-3-5-9(14)6-4-8/h2-6,10,14H,1,7H2,(H,13,17)(H,15,16)/t10-/m1/s1

InChI Key

QOXGDQIXNKKWHC-SNVBAGLBSA-N

Isomeric SMILES

C=CCOC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

C=CCOC(=O)NC(C1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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